2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid synthesis pathway
2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid
Introduction
2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is a carboxylic acid derivative featuring an indane moiety linked via an ether bond. Its structure, particularly the aryloxypropanoic acid motif, is common in various biologically active molecules. The indanol portion of the molecule is found in compounds used in both the pharmaceutical and plant-protecting industries.[1][2][3] This guide provides a comprehensive overview of the predominant synthetic pathway for this compound, intended for an audience of researchers, scientists, and professionals in drug development. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving a successful outcome.
Primary Synthesis Pathway: A Two-Step Approach
The most direct and widely applicable method for synthesizing 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid involves a two-step sequence:
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Williamson Ether Synthesis: Formation of an ether linkage between 5-indanol and an ethyl 2-halopropanoate.
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Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid.
This pathway is reliable and utilizes well-established chemical transformations, making it suitable for laboratory-scale synthesis.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of the Intermediate Ester via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers.[4][5] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[6]
Mechanism & Causality: The synthesis begins with the deprotonation of the phenolic hydroxyl group of 5-indanol. 5-Indanol is a phenol derivative, making its hydroxyl proton significantly more acidic than that of a typical alcohol.[7] A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to generate the nucleophilic indoxide ion. Stronger bases like sodium hydride (NaH) can also be used for complete and rapid deprotonation.[8] The resulting indoxide anion then attacks the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide leaving group in a classic SN2 fashion to form the ether linkage.[6] The choice of a polar aprotic solvent like acetone or dimethylformamide (DMF) is crucial as it solvates the cation (K⁺) without deactivating the nucleophile through hydrogen bonding, thus accelerating the reaction. Heating under reflux provides the necessary activation energy for the reaction to proceed at a practical rate.
Experimental Protocol: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate
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Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-indanol (10.0 g, 74.5 mmol) and anhydrous potassium carbonate (15.5 g, 112 mmol, 1.5 equivalents).
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Solvent Addition: Add 100 mL of acetone.
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Reagent Addition: While stirring vigorously, add ethyl 2-bromopropanoate (14.9 g, 82.0 mmol, 1.1 equivalents) dropwise to the suspension.
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Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 5-indanol spot is consumed.
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Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
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Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the resulting crude oil in 100 mL of ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted 5-indanol, water (1 x 50 mL), and brine (1 x 50 mL).[5]
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Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified further by vacuum distillation or column chromatography on silica gel if necessary.
Step 2: Hydrolysis of the Ester (Saponification)
The final step is the conversion of the propanoate ester into the desired propanoic acid. This is achieved through base-catalyzed hydrolysis, a process known as saponification.
Mechanism & Causality: The ester is treated with a strong base, such as sodium hydroxide (NaOH), in a protic solvent mixture like ethanol/water. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the sodium carboxylate salt, driving the equilibrium towards the products. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and precipitate the final 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid product.[9]
Experimental Protocol: Synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid
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Reagent Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate (e.g., 15.0 g, 64.0 mmol) in 100 mL of ethanol.
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Base Addition: Prepare a solution of sodium hydroxide (5.1 g, 128 mmol, 2.0 equivalents) in 25 mL of water and add it to the flask.
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Reaction: Heat the mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction by TLC until the ester starting material is no longer visible.
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Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.
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Aqueous Workup: Dilute the remaining aqueous residue with 100 mL of water. Wash this aqueous solution with 50 mL of diethyl ether to remove any non-acidic organic impurities. Discard the ether layer.
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Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts.
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Drying and Recrystallization: Dry the product under vacuum. For higher purity, the crude acid can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.
Part 2: Data Summary and Characterization
Quantitative data for the key compounds in this synthesis pathway are summarized below.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Physical State / MP (°C) |
| 5-Indanol | C₉H₁₀O | 134.18 | 1470-94-6 | Solid / 51-53 °C[2] |
| Ethyl 2-bromopropanoate | C₅H₉BrO₂ | 181.03 | 535-11-5 | Liquid |
| Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate | C₁₄H₁₈O₃ | 234.29 | N/A | Oil / Liquid |
| 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | C₁₂H₁₄O₃ | 206.24 | 91496-98-9 | Solid[10][11] |
Part 3: Stereochemical Considerations
A critical aspect of this synthesis is the stereochemistry at the alpha-carbon of the propanoic acid moiety.
Formation of a Racemic Mixture: The starting material, ethyl 2-bromopropanoate, is chiral. If the synthesis is performed with a racemic mixture of this reagent (containing both (R)- and (S)-enantiomers), the SN2 reaction will proceed with inversion of configuration at the chiral center. However, since both enantiomers of the starting material are present, the resulting intermediate ester and the final carboxylic acid product will also be a racemic mixture (a 1:1 mixture of the (R)- and (S)-enantiomers).
Chiral Resolution: In pharmaceutical applications, it is often the case that only one enantiomer is biologically active, while the other may be inactive or cause undesirable side effects.[12] Therefore, if a single enantiomer of the final product is desired, a resolution step is necessary. Common strategies for separating enantiomers of carboxylic acids like the target compound include:
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Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and powerful analytical and preparative method. The racemic mixture is passed through a column containing a chiral stationary phase (CSP), such as one based on polysaccharides like cellulose or amylose derivatives.[12][13] The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[14][15]
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Diastereomeric Salt Formation: The racemic acid can be reacted with a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the acid.
Caption: Conceptual diagram of chiral resolution.
Conclusion
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is efficiently accomplished through a robust two-step sequence involving a Williamson ether synthesis followed by ester hydrolysis. This guide provides a detailed framework, from mechanistic rationale to practical experimental protocols, to aid researchers in the successful preparation of this compound. Key success factors include the careful selection of reagents and solvents, diligent monitoring of reaction progress, and appropriate purification techniques. Furthermore, the inherent chirality of the molecule necessitates careful consideration of stereochemical outcomes and the potential need for chiral resolution, a critical step for applications in drug discovery and development.
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Williamson Ether Synthesis - YouTube. Professor Dave Explains. [Link]
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Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed. PubMed. [Link]
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CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
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